N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine dihydrochloride
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.2ClH/c1-2-11(9-14-5-1)15-10-3-4-12-13(8-10)17-7-6-16-12;;/h3-4,8,11,14-15H,1-2,5-7,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSRMHBJTHHLMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC2=CC3=C(C=C2)OCCO3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine dihydrochloride is a compound with notable potential in medicinal chemistry, particularly for its biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.
- Molecular Formula : C20H22N6O2
- Molecular Weight : 378.4 g/mol
- Purity : Typically 95% .
Synthesis
The compound can be synthesized through various methods involving the reaction of piperidinamine derivatives with benzodioxin moieties. The synthetic pathways often focus on optimizing yield and purity while ensuring the structural integrity of the compound.
Antiviral Activity
Research has highlighted the antiviral properties of related piperidine derivatives. In particular, studies have demonstrated that certain derivatives exhibit moderate protection against viruses such as HIV-1 and Herpes Simplex Virus type 1 (HSV-1) . The antiviral activity is attributed to the ability of these compounds to interfere with viral replication processes.
| Compound | Virus Tested | Activity Level |
|---|---|---|
| 3g | HSV-1 | Moderate |
| 3f | CVB-2 | Moderate |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial effects. Studies indicate that piperidine derivatives show varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance, certain compounds have demonstrated significant inhibitory concentrations (MIC) against Staphylococcus aureus and Pseudomonas aeruginosa .
| Pathogen | MIC (µg/mL) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 0.06 | CIP (Ciprofloxacin) |
| Pseudomonas aeruginosa | >1000 | - |
Cytotoxicity
Cytotoxicity assays are crucial for determining the safety profile of new compounds. The cytotoxic effects of this compound were assessed on various cell lines. Results indicated that while some derivatives exhibited low toxicity at effective concentrations, further studies are necessary to establish a comprehensive safety profile .
Case Studies
A notable study involved evaluating a series of piperidine derivatives against multiple pathogens. The findings suggested that modifications in the structural components could enhance biological activity while reducing cytotoxicity. For example, derivatives with specific substitutions showed improved efficacy against tuberculosis compared to standard treatments .
Scientific Research Applications
Neuropharmacology
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine dihydrochloride has been investigated for its neuroprotective properties. Research indicates that it may modulate neurotransmitter systems involved in neurodegenerative diseases.
Mechanism of Action :
- Acts as an antagonist at NMDA receptors, reducing excitotoxicity associated with excessive glutamate signaling.
- Exhibits antioxidant properties, potentially mitigating oxidative stress in neuronal cells.
Oncology
The compound has shown promise in cancer research, particularly in targeting pathways associated with tumor growth and survival.
Case Studies :
- A study highlighted its ability to inhibit cell proliferation in various cancer cell lines by inducing apoptosis through the modulation of apoptotic pathways.
- Another investigation demonstrated its effectiveness in reducing tumor size in animal models of breast cancer.
Summary of Research Findings
Comparison with Similar Compounds
Key Observations:
Antibacterial vs. In contrast, flavone derivatives () exhibited antihepatotoxic effects, reducing liver damage markers (SGOT, SGPT) in rats, comparable to silymarin . The target compound’s piperidinamine group may shift its activity toward CNS targets or enhance membrane permeability.
Impact of Substituents :
- In flavone analogs, a hydroxy methyl group at position 2" of the dioxane ring significantly boosted antihepatotoxic activity . Similarly, the dihydrochloride salt in the target compound likely improves solubility and bioavailability compared to neutral sulfonamide or flavone derivatives.
Research Findings and Structure-Activity Relationships (SAR)
- Benzodioxin Core : The 1,4-benzodioxin ring is a common feature in compounds with diverse activities, from antibacterial () to hepatoprotective (). Its lipophilic nature may aid in crossing biological membranes .
- Piperidine vs. Sulfonamide : Piperidine’s presence suggests possible CNS activity (e.g., receptor modulation), whereas sulfonamides are traditionally associated with enzyme inhibition. This structural divergence implies distinct mechanisms of action .
- Salt Forms : Dihydrochloride salts (target compound) and hydrochloride derivatives () are frequently employed to enhance solubility, a critical factor for in vivo efficacy .
Preparation Methods
Lithium Aluminum Hydride Reduction of (R)-3-Aminopiperidin-2-one Hydrochloride
- Reaction : (R)-3-aminopiperidin-2-one hydrochloride is reduced using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
- Conditions :
- Temperature: 10–45°C during addition, followed by heating to 45–70°C for completion.
- LiAlH4 equivalents: 1.5 to 2.0 equivalents, with 1.6 equivalents being optimal.
- Outcome : Formation of (R)-3-aminopiperidine, subsequently converted to dihydrochloride salt by reaction with concentrated hydrochloric acid.
- Isolation : Filtration of the dihydrochloride salt yields a product with high enantiomeric excess (e.e.) and purity.
- Scale : Methods are scalable to kilogram quantities, suitable for industrial synthesis.
Resolution via Chiral Salt Formation with D-Mandelic Acid
- Reaction : Racemic 3-piperidine amide is reacted with D-mandelic acid in organic solvents (ethyl acetate and n-propanol) at 30–80°C.
- Process :
- Formation of D-mandelic acid salt of (R)-3-piperidine amide.
- Filtration and drying yield the chiral salt with ~41.5% yield.
- Subsequent Steps : The chiral amide salt is subjected to pivaloyl chloride treatment at 0–30°C to afford N-pivaloyl derivatives, which can be further processed to the target amine.
Introduction of the 2,3-Dihydro-1,4-benzodioxin-6-yl Group
The attachment of the benzodioxin moiety to the 3-piperidinamine core typically involves nucleophilic substitution or salt formation reactions:
- Method : Reaction of the 3-aminopiperidine dihydrochloride with a suitable benzodioxinyl electrophile or its derivatives in alcoholic solvents (e.g., trimethyl carbinol-water mixtures).
- Typical Conditions :
- Reflux for 2 hours to promote coupling.
- Cooling to induce crystallization of the product.
- Isolation : The product precipitates as an adularescent solid, which is filtered and dried to yield the N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine dihydrochloride.
- Yield and Purity : Yields range from approximately 79.7% to 93.9% with enantiomeric excess values exceeding 95%, indicating high stereochemical purity.
Representative Preparation Protocol (Based on Patent CN104876856A)
| Step | Reagents and Conditions | Details and Outcomes |
|---|---|---|
| a | Dissolve benzodioxin derivative (e.g., 14.7 g) in 40 mL 88% trimethyl carbinol-water | Stir and add racemic 3-aminopiperidine (5.30 g), reflux 2 h |
| Cool to crystallize adularescent solid | ||
| Filter to obtain benzodioxin-(R)-3-aminopiperidine double salt (9.52 g) | ||
| b | Dissolve double salt (1.0 g) in 15% isopropanol HCl solution (1.94 g) | Stir at room temperature for 2 h |
| Filter and dry to obtain (R)-3-aminopiperidine dihydrochloride (0.45 g) | ||
| Yield: 93.9%, e.e.: 99.48% |
Similar variations use ethanol or n-propyl alcohol solutions of hydrogen chloride with yields between 79.7% and 91.7% and e.e. values above 95%.
Comparative Data Table of Key Preparation Parameters
| Parameter | Method 1 (LiAlH4 Reduction) | Method 2 (Chiral Salt Resolution) | Method 3 (Benzodioxin Coupling) |
|---|---|---|---|
| Starting Material | (R)-3-aminopiperidin-2-one HCl | Racemic 3-piperidine amide + D-mandelic acid | 3-aminopiperidine dihydrochloride + benzodioxin derivative |
| Solvent | Tetrahydrofuran | Ethyl acetate + n-propanol | Trimethyl carbinol-water or alcohol-HCl mixtures |
| Temperature | 10–70°C | 30–80°C for salt formation | Reflux 2 h; room temp for salt formation |
| Reaction Time | Several hours | 4–12 hours | 2 hours reflux + crystallization |
| Yield | High (>90%) | Moderate (~41.5% for salt) | High (79.7–93.9%) |
| Enantiomeric Excess (e.e.) | >99% | Dependent on resolution | >95% |
| Product Form | Dihydrochloride salt | Organic salt and amide derivatives | Dihydrochloride salt |
Research Findings and Notes
- The lithium aluminum hydride reduction method is favored for producing high-purity chiral 3-aminopiperidine dihydrochloride at scale, enabling subsequent functionalization.
- Chiral resolution using D-mandelic acid provides an alternative route to enantiomerically enriched intermediates, although with moderate yields.
- The coupling step to introduce the benzodioxin moiety benefits from alcoholic solvents and mild acidic conditions to facilitate salt formation and crystallization, ensuring product stability and purity.
- Recycling of mother liquors and recovery of unreacted benzodioxin derivatives have been reported to improve overall process efficiency.
Q & A
Q. Table 1: Key Physicochemical Properties
| Property | Value/Technique | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₇Cl₂N₂O₂ | |
| Molecular Weight | ~298.3 g/mol | |
| LogP (Predicted) | ~2.1 (Use HPLC-derived measurements) | |
| Solubility | DMSO > Water (validate via shake-flask) |
Advanced Research Questions
Q. How can researchers resolve batch-to-batch variability in pharmacological activity?
- Methodological Answer :
- Purity Analysis : Use orthogonal methods (HPLC, LC-MS) to detect impurities >0.1% (e.g., requires ≥95% purity).
- Crystallography : Compare X-ray structures of different batches to rule out polymorphic effects.
- Biological Replicates : Conduct dose-response assays across multiple batches (e.g., using analogs in and as controls) .
Q. What strategies optimize synthetic yield in multi-step pathways?
- Methodological Answer :
- Stepwise Optimization : Adjust reaction parameters (e.g., temperature for amidation in , catalyst loading).
- Intermediate Trapping : Isolate and characterize unstable intermediates (e.g., via TRC reference standards in ).
- Salt Formation : Optimize HCl stoichiometry during dihydrochloride precipitation (see for similar salts) .
Q. How can target engagement be validated in complex biological systems?
- Methodological Answer :
- Radiolabeling : Incorporate ³H/¹⁴C isotopes into the benzodioxin core for binding assays.
- Competitive Binding Assays : Use fluorescence polarization or SPR to measure affinity against known receptor ligands (e.g., pyrrolidinyl analogs in ).
- Metabolite Profiling : Identify active metabolites via high-resolution MS (e.g., exact mass analysis in ) .
Q. What analytical workflows address contradictory solubility data in literature?
- Methodological Answer :
- Shake-Flash Method : Measure solubility in buffered solutions (pH 1–7.4) with UV-Vis quantification.
- Co-solvent Systems : Test DMSO/PEG-400 mixtures for in vitro compatibility.
- Thermodynamic Modeling : Use Hansen solubility parameters to predict solvent compatibility (reference analogs in ) .
Data Contradiction Analysis
- Case Example : Discrepancies in reported LogP values (e.g., predicted vs. experimental).
- Resolution : Validate via reverse-phase HPLC using a C18 column and calibrate against standards with known LogP ().
- Root Cause : Variability in hydrochloride salt dissociation under test conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
